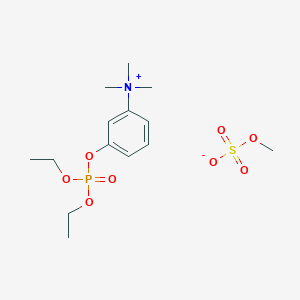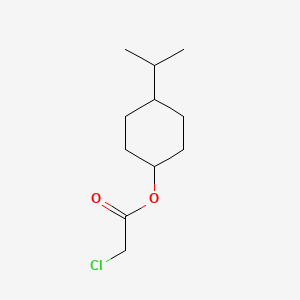
Acetic acid, chloro-, 4-isopropylcyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 4-isopropylcyclohexyl ester typically involves the esterification of chloroacetic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, chloro-, 4-isopropylcyclohexyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of the chloro group.
Major Products Formed
Substitution Reactions: Depending on the nucleophile, products such as 4-isopropylcyclohexylamine or 4-isopropylcyclohexylthiol can be formed.
Hydrolysis: The major products are chloroacetic acid and 4-isopropylcyclohexanol.
Aplicaciones Científicas De Investigación
Acetic acid, chloro-, 4-isopropylcyclohexyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of acetic acid, chloro-, 4-isopropylcyclohexyl ester involves its reactivity due to the presence of the chloro group and the ester linkage. The chloro group can participate in nucleophilic substitution reactions, while the ester linkage can undergo hydrolysis. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Chloroacetic Acid: Similar in structure but lacks the ester linkage and the isopropylcyclohexyl group.
4-Isopropylcyclohexanol: Similar in structure but lacks the chloroacetic acid moiety.
Acetic Acid, Chloro-, Hexadecyl Ester: Similar ester but with a longer alkyl chain.
Uniqueness
Acetic acid, chloro-, 4-isopropylcyclohexyl ester is unique due to the combination of the chloro group and the ester linkage to a 4-isopropylcyclohexyl group. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .
Propiedades
Número CAS |
64046-45-3 |
|---|---|
Fórmula molecular |
C11H19ClO2 |
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
(4-propan-2-ylcyclohexyl) 2-chloroacetate |
InChI |
InChI=1S/C11H19ClO2/c1-8(2)9-3-5-10(6-4-9)14-11(13)7-12/h8-10H,3-7H2,1-2H3 |
Clave InChI |
DJFWFDVJXJZDST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


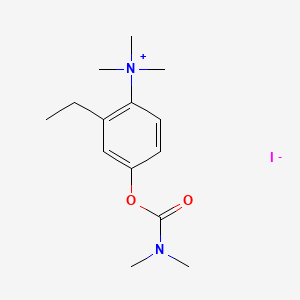
![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
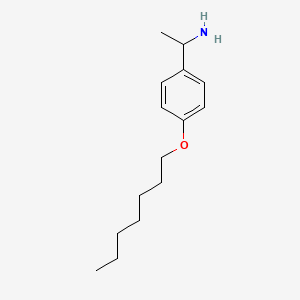
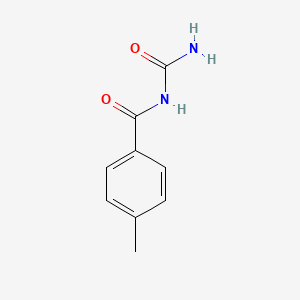


![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)





